molecular formula C11H7N3O B1349420 4-(Pyrimidin-2-yloxy)benzonitrile CAS No. 353259-03-7

4-(Pyrimidin-2-yloxy)benzonitrile

Cat. No. B1349420
CAS RN: 353259-03-7
M. Wt: 197.19 g/mol
InChI Key: GJOHLRSDLHLMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study synthesized 5-aminoaryl pyridines and 5-phenol pyridines showing the robustness of the developed methodology .


Molecular Structure Analysis

The molecular structure of 4-(Pyrimidin-2-yloxy)benzonitrile is represented by the InChI code: 1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Pyrimidin-2-yloxy)benzonitrile include a molecular weight of 197.2 . The compound is stored at room temperature .

Safety and Hazards

The safety data sheet for 4-(Pyrimidin-2-yloxy)benzonitrile suggests that personal protective equipment should be worn during handling. It should not come into contact with eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 .

properties

IUPAC Name

4-pyrimidin-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOHLRSDLHLMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358510
Record name 4-(pyrimidin-2-yloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Pyrimidin-2-yloxy)benzonitrile

CAS RN

353259-03-7
Record name 4-(pyrimidin-2-yloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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